molecular formula C5H10N4Se B14145913 N,N-Diethyl-1,2,3,4-selenatriazol-5-amine CAS No. 89079-57-2

N,N-Diethyl-1,2,3,4-selenatriazol-5-amine

Cat. No.: B14145913
CAS No.: 89079-57-2
M. Wt: 205.13 g/mol
InChI Key: CDJCBRAYSBDNNB-UHFFFAOYSA-N
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Description

N,N-Diethyl-1,2,3,4-selenatriazol-5-amine is a heterocyclic compound containing selenium. It is part of the broader family of triazoles, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-1,2,3,4-selenatriazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with selenium-containing precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-1,2,3,4-selenatriazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to lower oxidation states.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

N,N-Diethyl-1,2,3,4-selenatriazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in developing drugs with anticancer or antimicrobial properties.

    Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N,N-Diethyl-1,2,3,4-selenatriazol-5-amine involves its interaction with molecular targets through its selenium atom. Selenium can form bonds with various biological molecules, influencing pathways such as oxidative stress response and enzyme activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-nitroaniline: Known for its use in organic synthesis and dye production.

    3,5-Ditetrazolyl-1,2,4-triazole: A triheterocyclic compound with applications in energetic materials.

Uniqueness

N,N-Diethyl-1,2,3,4-selenatriazol-5-amine is unique due to its selenium content, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where selenium’s unique reactivity and biological roles are advantageous.

Properties

CAS No.

89079-57-2

Molecular Formula

C5H10N4Se

Molecular Weight

205.13 g/mol

IUPAC Name

N,N-diethylselenatriazol-5-amine

InChI

InChI=1S/C5H10N4Se/c1-3-9(4-2)5-6-7-8-10-5/h3-4H2,1-2H3

InChI Key

CDJCBRAYSBDNNB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NN=N[Se]1

Origin of Product

United States

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